Array ( [bid] => 6361369 ) Buy tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron | 219718-13-5

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

Catalog No.
S6649183
CAS No.
219718-13-5
M.F
C16H19FeNO4-6
M. Wt
345.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-d...

CAS Number

219718-13-5

Product Name

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

IUPAC Name

tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron

Molecular Formula

C16H19FeNO4-6

Molecular Weight

345.17 g/mol

InChI

InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q-5;-1;

InChI Key

NSMCBABATYQBMO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]

Canonical SMILES

CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]
  • Origin: The specific origin of BCFA is not readily available in scientific literature. However, ferrocene derivatives with carboxylic acid groups are often synthesized in research laboratories for various purposes [].
  • Significance: BCFA's significance lies in its unique combination of properties. The ferrocene unit offers aromatic character and redox stability, while the carboxylic acid group allows for further functionalization and potential applications in catalysis, material science, and medicinal chemistry [].

Molecular Structure Analysis

BCFA possesses a complex structure with several key features:

  • Ferrocene Core: The central core consists of a cyclopentadienyl (Cp) ring system sandwiching an iron atom (Fe). This arrangement gives rise to ferrocene's aromatic character and unique electronic properties [].
  • Carboxylic Acid Group: A carboxylic acid (COOH) group is attached to one of the Cp rings. This group provides a site for further chemical modifications and contributes to BCFA's solubility and reactivity [].
  • BOC Protecting Group: A BOC group (C(CH3)3OCO-) is attached to the carboxylic acid, protecting it from unwanted reactions during synthesis or storage [].

Chemical Reactions Analysis

  • Cleavage of BOC Group: The BOC group can be cleaved under acidic or basic conditions, revealing the free carboxylic acid group for further reactions []. This is a common strategy in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, potentially leading to new ferrocene-based materials with specific properties [].
  • Metal Complexation: The iron atom in ferrocene can complex with other Lewis acids or bases, potentially creating catalysts or functional materials [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature.
  • Melting Point: Expected to be above 100°C, similar to other ferrocene carboxylic acids [].
  • Solubility: BCFA might exhibit moderate solubility in organic solvents like dichloromethane or dimethylformamide due to the presence of both aromatic and polar functional groups. Solubility in water is likely to be low due to the hydrophobic ferrocene core [].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

345.066344 g/mol

Monoisotopic Mass

345.066344 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

Explore Compound Types